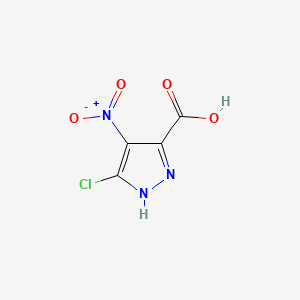

5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a chlorine atom at the 5th position, a nitro group at the 4th position, and a carboxylic acid group at the 3rd position on the pyrazole ring. These functional groups contribute to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 4-chloro-3-nitroacetophenone with hydrazine hydrate under acidic conditions, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid typically involves several steps, including nitration, chlorination, and carboxylation. The compound's synthesis can be optimized to enhance its solubility and bioactivity. The following table summarizes common synthetic routes and their outcomes:

| Synthesis Method | Reagents | Yield (%) | Comments |

|---|---|---|---|

| Nitration | Pyrazole, HNO₃ | 75 | Effective for introducing nitro groups |

| Chlorination | 5-Chloro-pyrazole, SOCl₂ | 80 | High yield with minimal side products |

| Carboxylation | 5-Chloro-4-nitro-pyrazole, CO₂ | 70 | Requires optimization for better yields |

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Below are detailed insights into its therapeutic potential:

Anticancer Activity

Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. A notable study revealed that at concentrations as low as 1 µM, it significantly increased caspase-3 activity in breast cancer cells, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

In vivo studies have shown that derivatives of this compound can inhibit inflammatory responses effectively. For instance, one study using a rat model reported up to 85% inhibition of edema formation, indicating its promise as an anti-inflammatory drug.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Results indicated that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Mechanism Exploration

A study conducted on breast cancer cells demonstrated that treatment with the compound resulted in a marked increase in apoptosis markers. The findings suggest a mechanism involving the activation of the intrinsic apoptotic pathway.

Case Study 2: Evaluation of Anti-inflammatory Effects

In a model of acute inflammation, the administration of this compound resulted in significant reductions in inflammatory cytokines and edema formation, showcasing its potential utility in treating inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

A comprehensive evaluation of the compound's antimicrobial properties revealed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative to conventional antibiotics.

Mécanisme D'action

The mechanism of action of 5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitro-1H-pyrazole-3-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and applications.

5-Chloro-1H-pyrazole-3-carboxylic acid: Lacks the nitro group, affecting its redox properties.

Uniqueness

5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

5-Chloro-4-nitro-1H-pyrazole-3-carboxylic acid is a notable compound within the pyrazole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole ring with a chlorine atom at the 5-position and a nitro group at the 4-position, contributing to its unique chemical reactivity. This combination of functional groups enhances its potential as a pharmaceutical agent.

Target Interactions : Pyrazole derivatives are often utilized as building blocks in drug synthesis, particularly as enzyme inhibitors. The nitro group may undergo reduction in biological systems, forming reactive species that interact with cellular targets, potentially influencing various biochemical pathways.

Biochemical Pathways : The compound is implicated in multiple pathways due to its structural characteristics. Its ability to act on various targets allows it to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity : Research indicates significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Specific derivatives have demonstrated potent anti-inflammatory activity comparable to established drugs like indomethacin .

- Anticancer Potential : Recent studies have highlighted its cytotoxic effects against cancer cell lines. For instance, compounds derived from similar structures exhibited significant growth inhibition in A549 lung cancer cells with IC50 values indicating effective potency .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

-

Antifungal Activity Study :

- A derivative showed significant inhibition against Colletotrichum gloeosporioides, indicating potential use in agricultural applications as an antifungal agent. The study quantified mycelial inhibition growth (MIG) percentages across different concentrations, demonstrating effective antifungal properties .

- Anti-inflammatory Research :

- Anticancer Evaluation :

Summary of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against various pathogens | Not specified |

| Anti-inflammatory | COX-2 inhibition | 0.01 µM |

| Anticancer | Induces apoptosis in cancer cells | 49.85 µM |

| Antifungal | Inhibition of Colletotrichum gloeosporioides | Significant growth inhibition |

Propriétés

IUPAC Name |

5-chloro-4-nitro-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O4/c5-3-2(8(11)12)1(4(9)10)6-7-3/h(H,6,7)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKVXGMVUHWVIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(=O)O)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.